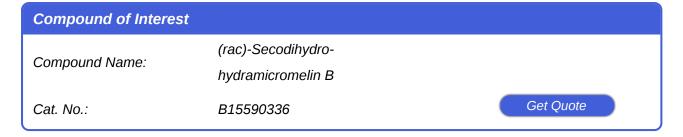


# Spectroscopic Data of (rac)-Secodihydro-hydramicromelin B: A Technical Overview

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Due to the limited availability of published spectroscopic data for **(rac)-Secodihydro-hydramicromelin B**, this document presents a detailed analysis of a closely related and well-characterized dihydroisocoumarin, Hydrangenol. This compound, isolated from Hydrangea macrophylla, serves as a representative model for the spectroscopic features expected for this class of molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive summary of the spectroscopic data and the experimental methodologies used for the characterization of Hydrangenol.

#### **Introduction to Dihydroisocoumarins**

Dihydroisocoumarins are a class of natural products that exhibit a wide range of biological activities. Their structural characterization relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The analysis of these data provides crucial information about the molecular structure, connectivity, and functional groups present in the molecule.

# **Spectroscopic Data of Hydrangenol**

The following tables summarize the key spectroscopic data for Hydrangenol.

#### **NMR Spectroscopic Data**



Table 1: <sup>1</sup>H NMR (Proton NMR) Data for Hydrangenol

| Position | Chemical Shift (δ)<br>ppm | Multiplicity | Coupling Constant (J) Hz |
|----------|---------------------------|--------------|--------------------------|
| 3        | 4.35                      | dd           | 11.5, 3.5                |
| 4α       | 3.03                      | dd           | 16.0, 3.5                |
| 4β       | 2.85                      | dd           | 16.0, 11.5               |
| 5        | 7.01                      | d            | 8.0                      |
| 6        | 7.45                      | t            | 8.0                      |
| 7        | 6.89                      | d            | 8.0                      |
| 2'       | 7.20                      | d            | 8.5                      |
| 3'       | 6.80                      | d            | 8.5                      |
| 5'       | 6.80                      | d            | 8.5                      |
| 6'       | 7.20                      | d            | 8.5                      |
| 8-OH     | 9.85                      | S            | -                        |
| 4'-OH    | 9.60                      | S            | -                        |

Table 2: 13C NMR (Carbon NMR) Data for Hydrangenol



| Position | Chemical Shift (δ) ppm |
|----------|------------------------|
| 1        | 165.5                  |
| 3        | 78.1                   |
| 4        | 35.8                   |
| 4a       | 118.9                  |
| 5        | 129.8                  |
| 6        | 136.7                  |
| 7        | 117.2                  |
| 8        | 162.2                  |
| 8a       | 108.5                  |
| 1'       | 130.8                  |
| 2'       | 129.0                  |
| 3'       | 115.8                  |
| 4'       | 156.0                  |
| 5'       | 115.8                  |
| 6'       | 129.0                  |

## Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hydrangenol

| lon            | [M-H] <sup>-</sup> |
|----------------|--------------------|
| Calculated m/z | 255.0657           |
| Found m/z      | 255.0652           |

# Infrared (IR) Spectroscopic Data



Table 4: Infrared (IR) Absorption Bands for Hydrangenol

| Wavenumber (cm <sup>-1</sup> ) | Assignment                |
|--------------------------------|---------------------------|
| 3350                           | O-H stretching (phenolic) |
| 1660                           | C=O stretching (lactone)  |
| 1610, 1580, 1490               | Aromatic C=C stretching   |
| 1250                           | C-O stretching            |

# **Experimental Protocols**

The spectroscopic data presented above are typically acquired using the following methodologies.

#### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Standard 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the complete structure and assignments.

#### **Mass Spectrometry**

High-Resolution Mass Spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition of the molecule.

### **Infrared Spectroscopy**

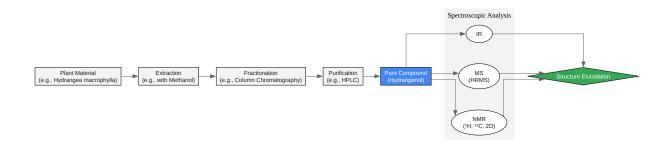
Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The



spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>, and the absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

# **Visualization of Experimental Workflow**

The general workflow for the isolation and characterization of a natural product like Hydrangenol is depicted in the following diagram.



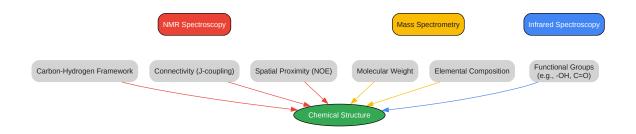
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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

# **Logical Relationship of Spectroscopic Techniques**

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of the chemical structure.





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Caption: Interrelationship of spectroscopic techniques for structure elucidation.

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